1-Hydroxyxanthine

Vue d'ensemble

Description

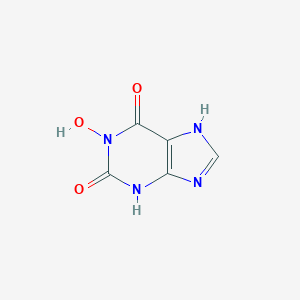

1-Hydroxyxanthine, also known as this compound, is a useful research compound. Its molecular formula is C5H4N4O3 and its molecular weight is 168.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529865. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

1-Hydroxyxanthine exhibits several pharmacological properties that make it a candidate for further research:

- Antioxidant Activity : It has been shown to possess antioxidant properties, which can mitigate oxidative stress in various biological systems. This is particularly relevant in conditions associated with increased reactive oxygen species (ROS) production .

- Inhibition of Xanthine Oxidase : The compound acts as an inhibitor of xanthine oxidase, which can help lower uric acid levels in the blood. This property is crucial for developing treatments for gout and related disorders .

- Antiviral Potential : Recent studies have indicated that hydroxy-xanthones, related to this compound, exhibit antiviral activity against coronaviruses. This suggests that derivatives or analogs of this compound may also possess similar antiviral properties .

Table 1: Summary of Research Findings on this compound and Related Compounds

Analyse Des Réactions Chimiques

Oxidation Reactions

Hydroxyxanthines are susceptible to oxidation at the hydroxyl group. For example:

-

Oxidation of the hydroxyl group can yield ketoxanthine derivatives. This reaction typically employs oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 1-Ketoxanthine | Acidic, room temperature |

Reduction Reactions

Reduction of the hydroxyl group can lead to deoxygenation, forming xanthine:

-

Hydrogenation with catalysts like palladium (Pd/C) or sodium borohydride (NaBH₄) reduces the hydroxyl group to a hydrogen atom .

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Reduction | H₂/Pd-C, NaBH₄ | Xanthine | ~70–85% |

Substitution Reactions

The hydroxyl group in hydroxyxanthines can undergo nucleophilic substitution, particularly with halogens or alkyl groups:

-

Halogenation using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) produces halogenated xanthines .

-

Alkylation with alkyl halides (e.g., methyl iodide) forms ether derivatives.

| Reaction Type | Reagents | Product | Applications |

|---|---|---|---|

| Halogenation | SOCl₂, PBr₃ | 1-Haloxanthine | Intermediate in drug synthesis |

| Alkylation | CH₃I, K₂CO₃ | 1-Methoxyxanthine | Modifying solubility |

Tautomerism and pH-Dependent Reactivity

1-Hydroxyxanthine exhibits pH-dependent tautomerism , shifting between keto and enol forms. This property influences its reactivity in biological systems:

-

Acidic conditions : Favors the keto form, enhancing electrophilic substitution at the purine ring.

-

Basic conditions : Promotes the enol form, increasing nucleophilic reactivity .

Comparative Analysis with Analogues

| Compound | Position of -OH | Key Reactivity |

|---|---|---|

| This compound | C1 | Oxidation to ketoxanthine, halogenation |

| 3-Hydroxyxanthine | C3 | Enhanced acidity, stronger DNA intercalation |

| 7-Hydroxyxanthine | C7 | Selective reduction to xanthine |

Synthetic Challenges and Opportunities

Propriétés

IUPAC Name |

1-hydroxy-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)8-5(11)9(4)12/h1,12H,(H,6,7)(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKPEFPGGBAAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N(C(=O)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64038-48-8 (dihydrate) | |

| Record name | 1-Hydroxyxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50172923 | |

| Record name | 1-Hydroxyxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-15-6 | |

| Record name | 1-Hydroxyxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G014T05WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.